molecular formula C12H9ClO3S B080421 Benzenesulfonic acid, o-chloro-phenyl ester CAS No. 13659-19-3

Benzenesulfonic acid, o-chloro-phenyl ester

Cat. No. B080421
CAS RN: 13659-19-3
M. Wt: 268.72 g/mol
InChI Key: MIRAITXRURDOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid, o-chloro-phenyl ester is an organic compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been studied extensively for its properties as a chemical reagent and its potential applications in various fields.

Mechanism Of Action

The mechanism of action of benzenesulfonic acid, o-chloro-phenyl ester is not fully understood. However, it is believed to act as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules to facilitate chemical reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of benzenesulfonic acid, o-chloro-phenyl ester. However, it is known to be a highly reactive compound that can cause skin irritation and respiratory problems if not handled properly.

Advantages And Limitations For Lab Experiments

One advantage of using benzenesulfonic acid, o-chloro-phenyl ester in lab experiments is its high reactivity, which makes it useful in a wide range of chemical reactions. However, its corrosive nature means that it must be handled with care, and its potential health hazards make it unsuitable for use in certain experiments.

Future Directions

There are several potential future directions for research on benzenesulfonic acid, o-chloro-phenyl ester. One area of interest is its potential as a catalyst in the synthesis of new organic compounds. Another area of research could focus on its potential use in the development of new drugs or other therapeutic agents. Additionally, further studies could be conducted to better understand its mechanism of action and potential health effects.

Synthesis Methods

The synthesis of benzenesulfonic acid, o-chloro-phenyl ester involves the reaction of o-chlorophenol with sulfuric acid to form o-chlorophenol sulfate. This intermediate is then reacted with benzene sulfonic acid to form the final product. The reaction is typically carried out under reflux conditions and requires careful handling due to the corrosive nature of the reagents.

Scientific Research Applications

Benzenesulfonic acid, o-chloro-phenyl ester has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and ethers. It is also used as a catalyst in various reactions, such as the Friedel-Crafts acylation reaction.

properties

CAS RN

13659-19-3

Product Name

Benzenesulfonic acid, o-chloro-phenyl ester

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

IUPAC Name

phenyl 2-chlorobenzenesulfonate

InChI

InChI=1S/C12H9ClO3S/c13-11-8-4-5-9-12(11)17(14,15)16-10-6-2-1-3-7-10/h1-9H

InChI Key

MIRAITXRURDOHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2Cl

Other CAS RN

13659-19-3

synonyms

Benzenesulfonic acid, o-chloro-phenyl ester

Origin of Product

United States

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